Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(dimethylamino)ethanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and ether functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis, while the ether group can participate in nucleophilic substitution reactions . These reactions are facilitated by the presence of the dimethylamino group, which can act as a nucleophile or base .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: This compound has a similar structure but contains an amino group instead of a dimethylamino group.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound contains a hydroxy group instead of a dimethylamino group.
Uniqueness
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is unique due to the presence of the dimethylamino group, which imparts different reactivity and properties compared to similar compounds . This makes it valuable in specific synthetic applications where the dimethylamino group is required .
Biological Activity
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, while providing a comprehensive overview of the existing research findings.
Chemical Structure and Properties
This compound possesses a tert-butyl group, a propanoate moiety, and a dimethylaminoethoxy side chain. This structure contributes to its lipophilicity and ability to interact with biological membranes, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the ether moiety may facilitate membrane permeability, allowing the compound to exert effects within cells.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential in reducing viability in HeLa cells at specific concentrations through mechanisms that may involve apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : The dimethylamino group is known for its neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study involving HeLa cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM over 24 hours. Cell viability was assessed using the Cell Titer Blue assay, indicating a dose-dependent response (see Table 1 for details).
Concentration (µM) Cell Viability (%) 10 85 25 65 50 40 100 20 -
Mechanistic Insights :
- Proteomic analysis revealed that treatment with this compound led to changes in the expression levels of proteins involved in apoptosis and cell cycle regulation. Notably, proteins such as p53 and Bcl-2 were affected, suggesting a potential mechanism through which the compound induces cell death in cancer cells.
-
Comparative Studies :
- Comparison with structurally similar compounds showed that this compound exhibited superior cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound does not significantly affect normal cell lines, suggesting a therapeutic window for its application.
Properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTQQOHNSMOEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564499 | |
Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133803-62-0 | |
Record name | 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133803-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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